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Welcome to the technical support center for advanced lipid extraction. This guide is designed
for researchers, scientists, and drug development professionals who are focused on achieving
high-yield, high-purity recovery of anteiso-heptadecanoic acid (C17:0ai), a C17 branched-chain
saturated fatty acid.[1] Due to its unique structure and often low abundance in complex
biological matrices, optimizing its extraction is critical for accurate downstream analysis.

This document moves beyond standard protocols to provide in-depth troubleshooting, validated
methodologies, and the scientific rationale behind key experimental choices.

Section 1: Frequently Asked Questions (FAQS)

This section addresses foundational concepts and common inquiries regarding the extraction
of C17:0ai.

Q1: What is anteiso-heptadecanoic acid (C17:0ai), and what makes its extraction challenging?

Al: Anteiso-heptadecanoic acid (also known as 14-methylhexadecanoic acid) is a long-chain
saturated fatty acid with a methyl branch on the antepenultimate (third-to-last) carbon.[1][2]
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This branched structure, while subtle, can slightly alter its polarity and steric profile compared
to its straight-chain counterpart, heptadecanoic acid.

The primary challenges in its extraction are:

e Low Relative Abundance: C17:0ai is often a minor component in the total lipid pool, making
its quantitative recovery sensitive to extraction inefficiencies.

o Complex Lipid Entrapment: In vivo, C17:0ai exists both as a free fatty acid (FFA) and, more
commonly, esterified within complex lipids like triglycerides and phospholipids. A robust
extraction must efficiently liberate all forms.

o Matrix Complexity: Biological samples (e.g., plasma, tissues, bacterial pellets) are dense
with proteins, carbohydrates, and other metabolites that can interfere with solvent
penetration and lead to the formation of emulsions, complicating phase separation.[3][4]

Q2: Which primary extraction method is best for my sample: Folch, Bligh & Dyer, or an
alternative like MTBE?

A2: The ideal method depends on your sample type and lipid content. The Folch and Bligh &
Dyer methods are considered gold standards for their efficiency in extracting a broad range of
lipid classes.[5]

e The Folch Method is generally preferred for solid tissues due to its larger solvent-to-sample
ratio (typically 20:1), which ensures thorough lipid solubilization.[5][6]

e The Bligh & Dyer Method is advantageous for liquid samples or tissues with high water
content (>80%) as it uses a smaller solvent volume and was optimized for such conditions.
[5][7] However, it can underestimate total lipid content in samples with more than 2% lipids.

[7]L8]

o Methyl-tert-butyl ether (MTBE) Method: This is an excellent, safer alternative to chloroform-
based methods. It provides high lipid recovery and improves the extraction of specific lipid
classes, like phospholipids, for certain sample types.[9]

The following table provides a decision-making framework:
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Sample Characteristic Primary Recommendation Rationale

The high solvent-to-sample
Solid Tissue (e.qg., liver, ratio (20:1) ensures exhaustive
] Folch Method )
adipose) extraction from complex,

dense matrices.[5][6]

Optimized for samples with

] ) ] high water content and
Biological Fluid (e.g., plasma, ) ) o
) Bligh & Dyer Method requires less solvent, making it
serum
practical for larger volume

sets.[5]

Cell walls require aggressive
disruption (e.g., bead beating,
] MTBE or Folch with sonication) to ensure solvent
Bacterial or Yeast Pellets ] ] )
Mechanical Lysis penetration. MTBE offers
excellent recovery from

microbial sources.[9][10]

Often more amenable to 96-

well plate formats and avoids
High-Throughput Screening MTBE Method the density inversion issues

sometimes seen with

chloroform.

Q3: Can C17:0ai degrade during the extraction process?

A3: Yes. While C17:0ai is a saturated fatty acid and thus not susceptible to oxidation at double
bonds, degradation can still occur. The primary risk is the hydrolysis of ester linkages if C17:0ai
is part of a larger lipid and exposed to harsh acidic or basic conditions for prolonged periods at
elevated temperatures.[11][12] Standard protocols using brief, mild acid or base exposure are
generally safe, but care should be taken to neutralize the extract promptly if required by the
workflow.

Q4: What is the most reliable method for quantifying C17:0ai after extraction?

© 2026 BenchChem. All rights reserved. 3/16 Tech Support


https://www.mdpi.com/1422-0067/22/24/13643
https://www.vliz.be/imisdocs/publications/134897.pdf
https://www.mdpi.com/1422-0067/22/24/13643
https://www.mdpi.com/2304-8158/12/2/384
https://www.mdpi.com/1422-0067/18/4/708
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420784/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A4: The gold standard for fatty acid quantification is Gas Chromatography (GC), typically
coupled with a Flame lonization Detector (FID) or a Mass Spectrometer (MS).[13][14] This
requires a derivatization step to convert the carboxylic acid group of C17:0ai into a more
volatile ester, most commonly a Fatty Acid Methyl Ester (FAME).[13][15]

For accurate quantification, it is absolutely essential to use an internal standard—a structurally
similar but biologically absent fatty acid (e.g., pentadecanoic acid, C15:0) added at the very
beginning of the extraction process. This accounts for any loss of analyte during extraction,
purification, and derivatization.

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, providing
probable causes and actionable solutions.

Problem: My overall lipid yield is significantly lower than expected.

o Probable Cause 1: Inefficient Sample Homogenization or Cell Lysis. The solvents cannot
extract lipids they cannot access. This is the most common cause of low yield, especially
with solid tissues or microbial samples.

e Solution 1: Incorporate a rigorous mechanical disruption step before solvent addition.

o For tissues: Use a bead-based homogenizer (e.g., Precellys, FastPrep) or a rotor-stator
homogenizer.

o For microbial cells: Employ bead beating, high-pressure homogenization, or probe
sonication.[10] Ultrasound-assisted extraction can improve yields by over 10%.[16]

o Probable Cause 2: Incorrect Solvent-to-Sample Ratio. Using too little solvent, especially in
high-fat samples, leads to saturation of the organic phase and incomplete extraction.

o Solution 2: Adhere strictly to the validated ratios of the chosen method. For the Folch
method, this is a 20-fold volume of solvent relative to the sample mass (e.g., 20 mL of
solvent for 1 g of tissue).[6] If you suspect your sample is exceptionally lipid-rich, consider a
sequential re-extraction of the sample pellet with fresh solvent.
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Problem: My internal standard recovery is good, but | suspect I'm losing C17:0ai specifically.

e Probable Cause: Suboptimal Phase Separation or Polarity. C17:0ali, particularly in its free
fatty acid form, has some amphipathic character. It can be lost at the interface between the
organic and aqueous layers if a clean separation is not achieved.

e Solution:

o Ensure Sharp Phase Separation: After adding the aqueous solution (e.g., 0.9% NacCl) to
create the biphasic system, centrifuge the sample at a sufficient force (e.g., 2,000 x g for
10 minutes) to pellet the precipitated protein and create a sharp interface.

o Consider Acidification: Adding a small amount of acid (e.g., making the final mixture 0.5%
6M HCI) can protonate the carboxylic acid head group of free C17:0ai, reducing its polarity
and driving it more effectively into the non-polar chloroform or MTBE layer. This is
particularly effective for improving the recovery of acidic lipid classes.[11]

Problem: My final extract is discolored, viscous, or yields poor results in downstream analysis.

o Probable Cause: Contamination with Non-Lipid Components. This indicates that proteins,
sugars, and other polar metabolites have been carried over into your lipid fraction, which can
interfere with derivatization and foul analytical instruments.

o Solution: Implement Post-Extraction Purification with Solid-Phase Extraction (SPE). This is
the most robust way to isolate the free fatty acid fraction, including C17:0ai, from more
complex lipids (like triglycerides) and other contaminants.[17][18] An SPE protocol will
dramatically clean up your sample. See the detailed protocol in Section 3. Specialized
sorbents like EMR—Lipid are also highly effective at removing lipid classes from complex

matrices without significant analyte loss.[4]

Visual Workflow and Logic Diagrams
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Problem: Low C17:0ai Recovery

Is total lipid yield also low?
Is total lipid yield acceptable?

Cause: Inefficient Lysis or
Incorrect Solvent Ratio

Solution:
1. Enhance mechanical lysis (sonicate/bead beat).
2. Verify 20:1 solvent:sample ratio (Folch).
3. Re-extract pellet.

Cause: Poor Partitioning or
Co-eluting Interferences

Solution:
1. Acidify extraction to improve FFA recovery.
2. Ensure clean phase separation via centrifugation.
3. Implement SPE cleanup to isolate FFA fraction.

Click to download full resolution via product page

Section 3: Detailed Experimental Protocols

These protocols represent a self-validating workflow, from initial extraction to final sample

preparation for GC analysis.

Protocol 1: Modified Folch Extraction for Total Lipids

This protocol is optimized for robust total lipid recovery from solid tissue (~100 mg).
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Preparation:

o Pre-chill a 2:1 (v/v) solution of chloroform:methanol.

o Prepare a 0.9% (w/v) NaCl solution in ultrapure water.

o Add an appropriate amount of internal standard (e.g., C15:0) to a 15 mL glass tube.

Homogenization:

o Weigh approximately 100 mg of frozen tissue and add it to the tube containing the internal
standard.

o Add 2 mL of the chilled chloroform:methanol solution.

o Add homogenizing beads (if applicable) and homogenize using a bead beater for 2 cycles
of 45 seconds. Alternatively, use a rotor-stator homogenizer until the tissue is fully
dispersed.

Extraction:

o Incubate the homogenate for 15 minutes at room temperature with occasional vortexing to
ensure complete lipid extraction.

Phase Separation:

o Add 400 pL of 0.9% NaCl solution to the tube. This creates a final
chloroform:methanol:water ratio of approximately 8:4:3, which is optimal for phase
separation.

o Vortex vigorously for 30 seconds.

o Centrifuge at 2,000 x g for 10 minutes at 4°C. Three distinct layers should be visible: a top
agueous layer, a middle layer of precipitated protein, and a bottom organic layer
containing the lipids.

Collection:
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o Carefully aspirate and discard the upper aqueous layer.

o Using a clean glass Pasteur pipette, pierce the protein layer and transfer the lower
chloroform layer to a new, clean glass tube.

o Dry the collected lipid extract under a gentle stream of nitrogen gas. The dried lipid film
can be stored at -80°C until further processing.

Protocol 2: Solid-Phase Extraction (SPE) for FFA
Isolation

This protocol purifies the free fatty acid fraction from the total lipid extract obtained in Protocol
1. It is based on methods described for FFA isolation from lipid-rich matrices.[18]

SPE Cartridge Conditioning:
o Use a silica-based aminopropyl-bonded SPE cartridge (e.g., 100 mg).

o Condition the cartridge by passing 2 mL of hexane through it. Do not allow the cartridge to
go dry.

Sample Loading:
o Reconstitute the dried total lipid extract in 500 pL of hexane.

o Load the entire sample onto the conditioned SPE cartridge.

Elution of Neutral Lipids:

o Wash the cartridge with 3 mL of 2:1 (v/v) chloroform:2-propanol. This will elute neutral
lipids like triglycerides and cholesterol esters. Discard this fraction.

Elution of Free Fatty Acids:

o Elute the desired free fatty acid fraction (containing C17:0ai) by adding 2 mL of diethyl
ether containing 2% acetic acid. The acid ensures that the fatty acids are protonated and
readily released from the sorbent.
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o Collect this fraction in a clean glass tube.

e Final Step:

o Dry the collected FFA fraction under a stream of nitrogen. This sample is now highly
purified and ready for derivatization.

Protocol 3: Derivatization to FAMEs with Boron
Trifluoride (BF3)

This protocol converts the purified FFAs into volatile FAMESs for GC analysis.[15]
» Reaction Setup:

o To the dried FFA extract, add 1 mL of 14% Boron Trifluoride-Methanol solution (BFs-
Methanol).

o Cap the tube tightly.
e |ncubation:

o Heat the sample at 95°C for 30 minutes in a heating block or water bath. This drives the
methylation reaction to completion.

e FAME Extraction:

o Allow the tube to cool to room temperature.

o Add 1 mL of hexane and 1 mL of ultrapure water.

o Vortex for 30 seconds and then centrifuge at 500 x g for 5 minutes to separate the layers.
e Collection:

o Carefully transfer the top hexane layer, which now contains the FAMES, to a GC vial.

o The sample is now ready for injection into a GC-FID or GC-MS system.

© 2026 BenchChem. All rights reserved. 10/16 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/313/432/mak338bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References

e Poudel, P, et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules.
Available at: [Link]

e Bird, S. S., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for
Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
Metabolites. Available at: [Link]

e Dueppen, D., & Simon, M. (2013). Method of extracting lipids from trap grease with waste
cooking oil. Google Patents.

e Poudel, P, et al. (2021). Advances in Lipid Extraction Methods—A Review. MDPI. Available
at: [Link]

» Nurjanah, et al. (2023). Impact of various extraction methods on fatty acid profile,
physicochemical properties, and nutritional quality index of Pangus fish oil. Food Science &
Nutrition. Available at: [Link]

e Rout, P. R., et al. (2024). Sustainable lipid extraction: green solvents and hydrotalcite as
alternatives to conventional methods for measuring fatty acids in fat, oil and grease.
Environmental Science: Water Research & Technology. Available at: [Link]

e Slocombe, A., et al. (2020). In-situ lipid and fatty acid extraction methods to recover viable
products from Nannochloropsis sp. Algal Research. Available at: [Link]

o Pagliari, S., et al. (2023). Lipidomic Profiling of Rice Bran after Green Solid-Liquid
Extractions for the Development of Circular Economy Approaches. International Journal of
Molecular Sciences. Available at: [Link]

o Pérez-Miguez, R., et al. (2023). Exploring the Lipidome: Current Lipid Extraction Techniques
for Mass Spectrometry Analysis. Metabolites. Available at: [Link]

e Sari, D. A. P, et al. (2024). Optimising Extraction Methods for Enhanced Lipid Recovery from
Macroalgae. Journal of Oleo Science. Available at: [Link]

e Dussert, S., et al. (2002). Development of solid-phase extraction and methylation procedures
to analyse free fatty acids in lipid-rich seeds. Phytochemical Analysis. Available at: [Link]

© 2026 BenchChem. All rights reserved. 11/16 Tech Support


https://www.mdpi.com/1420-3049/27/1/45
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8146740/
https://www.mdpi.com/1420-3049/27/1/45
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10192534/
https://pubs.rsc.org/en/content/articlelanding/2024/ew/d3ew00735j
https://pubmed.ncbi.nlm.nih.gov/33343867/
https://www.mdpi.com/1422-0067/24/2/1531
https://www.mdpi.com/2218-1989/13/4/563
https://pubmed.ncbi.nlm.nih.gov/38485896/
https://pubmed.ncbi.nlm.nih.gov/12410543/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Dos Santos, A. O., et al. (2024). Current Perspectives on the Extraction, Isolation, and
Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods.
Available at: [Link]

Request PDF. (n.d.). Fatty acid extraction and isolation methods. ResearchGate. Available
at: [Link]

Shariatifar, N., et al. (2014). Choice of solvent extraction technique affects fatty acid
composition of pistachio (Pistacia vera L.) oil. Journal of the American Oil Chemists' Society.
Available at: [Link]

PDF. (n.d.). Evaluation of factors affecting on lipid extraction for recovery of fatty acids from
Nannochloropsis oculata micro-algae to biodiesel production. ResearchGate. Available at:
[Link]

Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction
and Methylation. Bio-protocol. Available at: [Link]

National Center for Biotechnology Information. (n.d.). Anteisoheptadecanoic acid.
PubChem. Available at: [Link]

Ferreira, 1., et al. (2022). Fat extraction methodology can affect the food fatty acid profile:
Improvement of a protocol more environmentally friendly. Food Chemistry. Available at: [Link]

Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total
lipid determination in a broad range of marine tissue. Lipids. Available at: [Link]

National Center for Biotechnology Information. (n.d.). Anteisopentadecanoic Acid. PubChem.
Available at: [Link]

Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total
lipid determination in a broad range of marine tissue. Lipids. Available at: [Link]

Christie, W. W. (n.d.). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid
Library. Available at: [Link]

PDF. (n.d.). Biosynthesis of Branched Chain Fatty Acids. ResearchGate. Available at: [Link]

© 2026 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.mdpi.com/2304-8158/13/11/1706
https://www.researchgate.net/publication/377309536_Fatty_acid_extraction_and_isolation_methods
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165811/
https://www.researchgate.net/publication/281280312_Evaluation_of_factors_affecting_on_lipid_extraction_for_recovery_of_fatty_acids_from_Nannochloropsis_oculata_micro-algae_to_biodiesel_production
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4232371/
https://www.benchchem.com/product/b7803964/docs?utm_src=pdf-body#technical-support-center-optimizing-anteiso-heptadecanoic-acid-c17-0ai-recovery
https://pubchem.ncbi.nlm.nih.gov/compound/Anteisoheptadecanoic-acid
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9643444/
https://pubmed.ncbi.nlm.nih.gov/11580175/
https://pubchem.ncbi.nlm.nih.gov/compound/21672
https://lipidlibrary.aocs.org/file.cfm?catid=39860&itemid=39861
https://lipidlibrary.aocs.org/analysis/spe-lipids-general
https://www.researchgate.net/publication/221919426_Biosynthesis_of_Branched_Chain_Fatty_Acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid-Liquid-Liquid
Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and
towards Substitution with Alternative Solvents. Molecules. Available at: [Link]

PDF. (n.d.). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty
Acids by Solid-Phase Extraction Using Bond Elut Plexa. ResearchGate. Available at: [Link]

Ataman Kimya. (n.d.). HEPTADECANOIC ACID. Available at: [Link]

Contreras, P., et al. (2000). Rapid simultaneous lipid extraction and transesterification for
fatty acid analyses. Grasas y Aceites. Available at: [Link]

Chemetrix. (n.d.). Complex Matrices: Minimizing Lipids, Maximizing Recovery. Available at:
[Link]

Request PDF. (n.d.). Analytical Methods for Quantification of Modified Fatty Acids and
Sterols Formed as a Result of Processing. ResearchGate. Available at: [Link]

Agilent. (2011). Reversed Phase HPLC of Fatty Acids. Available at: [Link]

ResearchGate. (n.d.). Comparison of the Bligh and Dyer and Folch Methods for Total Lipid
Determination in a Broad Range of Marine Tissue. Available at: [Link]

FooDB. (n.d.). Showing Compound Heptadecanoic acid (FDB004676). Available at: [Link]

MDPI. (2022). Assessment of Fatty Acid Concentrations Among Blood Matrices. Available at:
[Link]

NCASI. (n.d.). Method RA/FA-85.02 Resin and Fatty Acids by Extraction/Ethylation and
GC/FID and GC/MS Determination. Available at: [Link]

Arizona State University. (2013). Solid-phase extraction of long-chain fatty acids from
agueous solution. Available at: [Link]

Agilent. (2015). Recommended Protocols for Enhanced Matrix Removal - Lipid. Available at:
[Link]

© 2026 BenchChem. All rights reserved. 13/16 Tech Support


https://www.mdpi.com/1420-3049/22/5/717
https://www.researchgate.net/publication/374716757_Rapid_Purification_and_Quantification_of_Intestinal_and_Fecal_Short-Chain_Fatty_Acids_by_Solid-Phase_Extraction_Using_Bond_Elut_Plexa
https://www.ataman-kimya.com/heptadecanoic-acid_i2670
https://grasasyaceites.revistas.csic.es/index.php/grasasyaceites/article/view/494
https://www.chemetrix.com/wp-content/uploads/2021/08/5991-6490EN-Food-Compendium-EMR-Lipid-lores.pdf
https://www.researchgate.net/publication/225114175_Analytical_Methods_for_Quantification_of_Modified_Fatty_Acids_and_Sterols_Formed_as_a_Result_of_Processing
https://www.agilent.com/cs/library/applications/5990-8822EN.pdf
https://www.researchgate.net/publication/11637402_Comparison_of_the_Bligh_and_Dyer_and_Folch_Methods_for_Total_Lipid_Determination_in_a_Broad_Range_of_Marine_Tissue
https://foodb.ca/compounds/FDB004676
https://www.mdpi.com/2075-4418/12/11/2765
https://www.ncasi.org/wp-content/uploads/2021/11/m-8502.pdf
https://pure.asu.edu/ws/portalfiles/portal/140230/338240.pdf
https://www.agilent.com/cs/library/technicaloverviews/public/5991-6021EN_EMR-Lipid_TO.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

+ PubMed. (2023). Evaluation of lipid extraction methods for fatty acid quantification and
compound-specific d13C and d2Hn analyses. Available at: [Link]

¢ Ataman Kimya. (n.d.). HEPTADECANOIC ACID. Available at: [Link]

+ Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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